methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Description
This compound features a coumarin core (2H-chromen-2-one) substituted with:
- 8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}: The piperazine moiety, linked via a methyl group, introduces conformational flexibility and receptor-binding versatility. The 2-methoxyphenyl substituent may modulate serotonin or dopamine receptor interactions.
- 3-yl acetate ester: Likely influences metabolic stability and solubility.
Synthetic routes for analogous compounds (e.g., ) involve condensation reactions of substituted benzaldehydes with active methylene compounds (e.g., ethyl acetoacetate) followed by piperazine alkylation . Structural validation via crystallography (e.g., SHELXL refinement in ) ensures accuracy in conformational analysis .
Properties
Molecular Formula |
C25H28N2O6 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 2-[7-hydroxy-8-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C25H28N2O6/c1-16-17-8-9-21(28)19(24(17)33-25(30)18(16)14-23(29)32-3)15-26-10-12-27(13-11-26)20-6-4-5-7-22(20)31-2/h4-9,28H,10-15H2,1-3H3 |
InChI Key |
NOOTXOSWXQIZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=CC=C4OC)O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves multiple steps. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method includes the O-sulfonylation reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with benzenesulfonyl chloride mediated by triethylamine in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production, considering the availability of reagents and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit oxidoreductase enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions . Additionally, it can modulate inflammatory pathways by inhibiting the NF-kB pathway .
Comparison with Similar Compounds
Key Observations:
- 7-Hydroxy vs. 7-Methoxy : The target compound’s 7-OH group may enhance antioxidant activity compared to methoxy derivatives (e.g., ) but could reduce metabolic stability .
- Piperazine Substituents : The 2-methoxyphenyl group in the target compound may confer selective receptor binding (e.g., 5-HT₁A antagonism) compared to phenyl () or hydroxyethyl () groups .
- 3-Position Modifications: The acetate ester in the target compound may improve solubility compared to unsubstituted () or phenoxy-substituted () analogues .
Physicochemical and Pharmacokinetic Properties
Discussion:
- The 7-hydroxy group and acetate ester may increase plasma protein binding, altering bioavailability compared to methoxy or chlorophenyl analogues .
Biological Activity
Methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic compound that belongs to the class of coumarins, which are known for their diverse biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.496 g/mol. The structure features a coumarin backbone substituted with a piperazine moiety and a methoxyphenyl group, which may contribute to its biological activity.
Anticancer Activity
Research has shown that coumarin derivatives exhibit significant anticancer properties. A study by Musa et al. (2015) highlighted that certain coumarins, including those similar to this compound, can induce apoptosis in cancer cells and inhibit cell proliferation. The compound's structure suggests it may interact with key signaling pathways involved in cancer cell growth.
Table 1: Anticancer Activity of Coumarin Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.25 | Apoptosis induction |
| Compound B | A549 | 0.30 | Cell cycle arrest |
| Methyl (7-hydroxy...) | Various | TBD | TBD |
Neuroprotective Effects
The piperazine component in this compound may confer neuroprotective properties, as piperazine derivatives have been shown to exhibit activity against neurodegenerative diseases. This suggests potential applications in treating conditions like Parkinson's or Alzheimer's disease.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that coumarin derivatives can activate apoptotic pathways, leading to programmed cell death in tumor cells.
- Cell Cycle Arrest : The compound may disrupt the cell cycle, particularly at the G1 or G2/M phases, preventing cancer cell proliferation.
Case Studies
A notable case study involved the evaluation of several coumarin derivatives for their anticancer efficacy. In vitro assays demonstrated that compounds with similar structures to methyl (7-hydroxy...) exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers.
Table 2: Cytotoxicity Assay Results
| Compound Name | Cell Line Tested | Growth Inhibition (%) | Concentration (μM) |
|---|---|---|---|
| Compound C | HCT15 | 75 | 0.5 |
| Compound D | SW480 | 80 | 0.25 |
| Methyl (7-hydroxy...) | A549 | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
